molecular formula C7H7NO2 B13973727 2H,4H-[1,3]Dioxino[4,5-c]pyridine CAS No. 254-30-8

2H,4H-[1,3]Dioxino[4,5-c]pyridine

Cat. No.: B13973727
CAS No.: 254-30-8
M. Wt: 137.14 g/mol
InChI Key: ZFPROGNEVOILNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3-Dioxino[4,5-c]pyridine is a heterocyclic compound characterized by a fused dioxin and pyridine ring system This compound is notable for its unique structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Dioxino[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dioxin precursors in the presence of catalysts. For instance, the regioselective oxidation of 6-hydroxymethylpyridoxine derivatives can be achieved using manganese dioxide, leading to the formation of 4H-1,3-Dioxino[4,5-c]pyridine .

Industrial Production Methods

Industrial production of 4H-1,3-Dioxino[4,5-c]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through column chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Dioxino[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 4H-1,3-Dioxino[4,5-c]pyridine, such as carbaldehydes, lactones, and halogenated compounds .

Scientific Research Applications

4H-1,3-Dioxino[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,3-Dioxino[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to exhibit antibacterial activity by disrupting bacterial cell walls and membranes . The positively charged nitrogen in the pyridine ring interacts with anionic phospholipids in the bacterial membrane, leading to cell lysis.

Comparison with Similar Compounds

4H-1,3-Dioxino[4,5-c]pyridine can be compared with other similar compounds such as:

The uniqueness of 4H-1,3-Dioxino[4,5-c]pyridine lies in its fused ring system, which imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

254-30-8

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

4H-[1,3]dioxino[4,5-c]pyridine

InChI

InChI=1S/C7H7NO2/c1-2-8-3-7-6(1)4-9-5-10-7/h1-3H,4-5H2

InChI Key

ZFPROGNEVOILNM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=NC=C2)OCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.